molecular formula C11H15N3O2 B3859695 5-(hydroxymethyl)-2,4-dimethylbenzaldehyde semicarbazone

5-(hydroxymethyl)-2,4-dimethylbenzaldehyde semicarbazone

Cat. No. B3859695
M. Wt: 221.26 g/mol
InChI Key: AHELMUBTCNHOHH-WLRTZDKTSA-N
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Description

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .


Synthesis Analysis

HMF can be produced using sequential enzymatic and catalytic reactions of glucose . It can also be synthesized through pressurized thermal processing of inulin in a solution of oxalic acid .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecular structure, morphology, and growth mechanism of HMF derived humins have been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .


Chemical Reactions Analysis

Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation) of biomass-derived HMF .


Physical And Chemical Properties Analysis

HMF has a molar mass of 126.111 g·mol−1, a density of 1.29 g/cm3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .

Mechanism of Action

The reaction pathway of HMF involves either a ring-opening mechanism or substitution at the α or β position via nucleophilic attack . The ethers of HMF, such as 5-(ethoxymethyl)furfural (EMF), can be produced directly by the acid-catalyzed alcoholysis of biomass .

Future Directions

The synthesis of fuels, fuel additives, commercial, and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed .

properties

IUPAC Name

[(E)-[5-(hydroxymethyl)-2,4-dimethylphenyl]methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7-3-8(2)10(6-15)4-9(7)5-13-14-11(12)16/h3-5,15H,6H2,1-2H3,(H3,12,14,16)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHELMUBTCNHOHH-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CO)C=NNC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1CO)/C=N/NC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(hydroxymethyl)-2,4-dimethylbenzaldehyde semicarbazone
Reactant of Route 2
Reactant of Route 2
5-(hydroxymethyl)-2,4-dimethylbenzaldehyde semicarbazone
Reactant of Route 3
5-(hydroxymethyl)-2,4-dimethylbenzaldehyde semicarbazone
Reactant of Route 4
5-(hydroxymethyl)-2,4-dimethylbenzaldehyde semicarbazone
Reactant of Route 5
5-(hydroxymethyl)-2,4-dimethylbenzaldehyde semicarbazone
Reactant of Route 6
5-(hydroxymethyl)-2,4-dimethylbenzaldehyde semicarbazone

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